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molecular formula C14H9FN2O B175986 3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile CAS No. 148671-42-5

3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile

Cat. No. B175986
M. Wt: 240.23 g/mol
InChI Key: CLZJQEOIICYYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06511997B1

Procedure details

32 g of 4-pyridylacetonitrile and 86 g of 2,5-dioxo-pyrrolidinyl 4-fluorobenzoate were dissolved in 1.3 L of dimethylformamide. After the addition of 164 g of potassium carbonate, the resulting mixture was stirred at room temperature for a day. After the reaction mixture was filtered through cerite, the filtrate was concentrated under reduced pressure. After water was added to the residue, this solution was neutralized with an aqueous solution of hydrochloric acid. The precipitated crystals were collected by filtration, washed with diethyl ether, and then dried in a stream of air to obtain 67 g (103% yield) of the title compound.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
164 g
Type
reactant
Reaction Step Two
Yield
103%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][C:8]#[N:9])=[CH:3][CH:2]=1.[F:10][C:11]1[CH:26]=[CH:25][C:14]([C:15](ON2C(=O)CCC2=O)=[O:16])=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[F:10][C:11]1[CH:26]=[CH:25][C:14]([C:15](=[O:16])[CH:7]([C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[C:8]#[N:9])=[CH:13][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
N1=CC=C(C=C1)CC#N
Name
Quantity
86 g
Type
reactant
Smiles
FC1=CC=C(C(=O)ON2C(CCC2=O)=O)C=C1
Name
Quantity
1.3 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
164 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for a day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the reaction mixture was filtered through cerite, the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
After water was added to the residue
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in a stream of air

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C(C#N)C1=CC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 67 g
YIELD: PERCENTYIELD 103%
YIELD: CALCULATEDPERCENTYIELD 103%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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